![molecular formula C23H23N3O4S B2791229 Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate CAS No. 223110-97-2](/img/structure/B2791229.png)
Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a furan ring (a five-membered aromatic ring with an oxygen), a dihydropyridine ring (a six-membered ring with one nitrogen and a double bond), a carbamoyl group (-CONH2), and a thioacetate ester (-S-CO-CH3). These functional groups suggest that this compound could participate in a variety of chemical reactions and could potentially have interesting biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .
Chemical Reactions Analysis
This compound likely undergoes a variety of chemical reactions due to its many functional groups. For example, the cyano group could participate in nucleophilic addition reactions, and the dihydropyridine ring could undergo oxidation and reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .
Scientific Research Applications
- Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction .
- The compound serves as a versatile scaffold for synthesizing various heterocyclic derivatives. Researchers have utilized it to create pyrazoles, dihydropyrazoles, triazoles, and thioxopyrazolidinones .
- MCRs involving Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate have been explored. These reactions allow efficient construction of complex heterocyclic structures, making it a valuable intermediate for subsequent transformations .
- The compound’s core structure resembles 2-amino-3-cyano-4H-chromenes. Researchers have synthesized related derivatives with potential pharmacological properties. These compounds may find applications beyond anticancer research .
- Cyanoacetamides, similar to Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate, have been used in microwave-assisted reactions to yield thiophene derivatives. These compounds exhibit diverse properties and applications .
Anticancer Properties
Heterocyclic Synthesis Scaffold
Multicomponent Reactions (MCRs)
Chromene Derivatives
Thiophene Derivatives
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, have been noted for their wide range of biological activities .
Mode of Action
It’s known that cyanoacetohydrazides, which are structurally similar, undergo various reactions leading to the construction of heterocycles . Presumably, the reaction mechanism includes formation of an intermediate from cyanoacetohydrazide and a ketoester, which then undergoes intramolecular ring closure .
Biochemical Pathways
Compounds with similar structures have been used as key intermediates for subsequent transformations in the synthesis of various heterocyclic compounds .
Result of Action
Similar compounds have been noted for their potential pharmacological properties .
properties
IUPAC Name |
propan-2-yl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14(2)30-19(27)13-31-23-17(12-24)21(18-10-7-11-29-18)20(15(3)25-23)22(28)26-16-8-5-4-6-9-16/h4-11,14,21,25H,13H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGJNUGZZJCEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)OC(C)C)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate |
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